![molecular formula C17H20N2O3 B13708551 [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a pyridyl group, and a phenylmethanol moiety. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol typically involves the protection of an amino group with a Boc group, followed by the introduction of the pyridyl and phenylmethanol groups. One common method involves the use of Grignard reagents to introduce the phenylmethanol moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridyl-containing molecules with biological targets. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol depends on its specific application. In general, the compound can interact with molecular targets through its pyridyl and amino groups. These interactions can involve hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The pathways involved can vary depending on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(Boc-amino)phenyl]methanol: Similar structure but lacks the pyridyl group.
[5-(Boc-amino)-2-(3-pyridyl)phenyl]methanol: Similar structure with a different position of the pyridyl group.
[5-(Boc-amino)-2-(4-pyridyl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both a Boc-protected amino group and a pyridyl group allows for diverse chemical modifications and interactions. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
tert-butyl N-[3-(hydroxymethyl)-4-pyridin-4-ylphenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-4-5-15(13(10-14)11-20)12-6-8-18-9-7-12/h4-10,20H,11H2,1-3H3,(H,19,21) |
Clé InChI |
XBIRJFJQKLPCIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



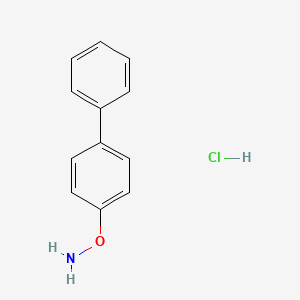


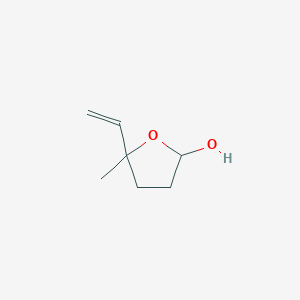
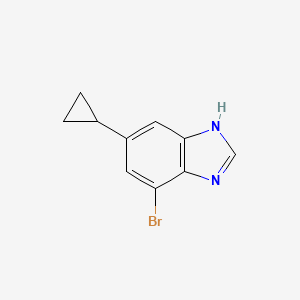
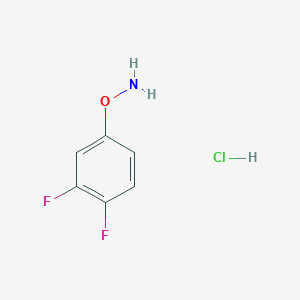

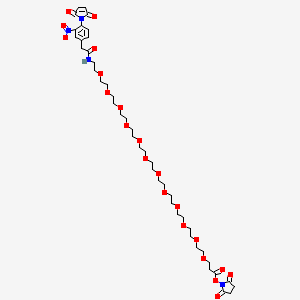
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

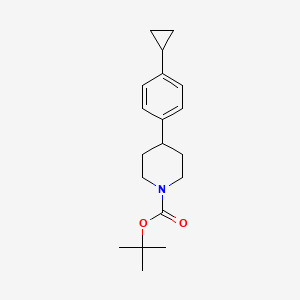

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)
